molecular formula C17H21N3S B254009 6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole

6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole

Numéro de catalogue B254009
Poids moléculaire: 299.4 g/mol
Clé InChI: PAEKHQYTXZTVDN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole, also known as LMT-28, is a novel compound that has been studied extensively for its potential therapeutic applications. LMT-28 belongs to the class of imidazo[2,1-b][1,3,4]thiadiazole derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Mécanisme D'action

The mechanism of action of 6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole is not fully understood, but it is thought to involve the modulation of multiple signaling pathways. Studies have suggested that this compound may act by inhibiting the NF-κB pathway, which is a key regulator of inflammation. Additionally, this compound has been shown to inhibit the Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In vivo studies have demonstrated that this compound can reduce inflammation and tumor growth in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole is its potent anti-inflammatory and antitumor activities. Additionally, this compound has been shown to be well-tolerated in animal studies. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the toxicity and pharmacokinetics of this compound.

Orientations Futures

There are several potential future directions for research on 6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole. One area of interest is the development of this compound as an anticancer agent. Studies have demonstrated its potential as a treatment for various types of cancer, including breast cancer and lung cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a treatment for other inflammatory diseases, such as arthritis and inflammatory bowel disease. Finally, the development of more soluble forms of this compound may increase its potential for clinical use.

Méthodes De Synthèse

The synthesis of 6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole involves a multistep process that starts with the reaction of 2-aminothiadiazole with α-bromoacetophenone to form an intermediate. This intermediate is then reacted with 3,4-dimethylphenyl hydrazine to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield.

Applications De Recherche Scientifique

6-(3,4-Dimethylphenyl)-2-(1-ethylpropyl)imidazo[2,1-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. In particular, this compound has been shown to exhibit potent anti-inflammatory and antitumor activities. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Propriétés

Formule moléculaire

C17H21N3S

Poids moléculaire

299.4 g/mol

Nom IUPAC

6-(3,4-dimethylphenyl)-2-pentan-3-ylimidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H21N3S/c1-5-13(6-2)16-19-20-10-15(18-17(20)21-16)14-8-7-11(3)12(4)9-14/h7-10,13H,5-6H2,1-4H3

Clé InChI

PAEKHQYTXZTVDN-UHFFFAOYSA-N

SMILES

CCC(CC)C1=NN2C=C(N=C2S1)C3=CC(=C(C=C3)C)C

SMILES canonique

CCC(CC)C1=NN2C=C(N=C2S1)C3=CC(=C(C=C3)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.